molecular formula C8H7FN4S B1402055 N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine CAS No. 1379811-58-1

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine

Cat. No. B1402055
M. Wt: 210.23 g/mol
InChI Key: YORXEYNUGHNFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” is a chemical compound with the formula C₈H₇FN₄S . It is supplied by Matrix Scientific and is classified as an irritant .


Molecular Structure Analysis

The molecular structure of “N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” can be represented by the formula C₈H₇FN₄S . The 1H NMR spectrum and 13C NMR spectrum of a related compound provide insights into the structure .


Physical And Chemical Properties Analysis

“N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” is a white or colorless solid that is highly soluble in water and other polar solvents . A related compound has a melting point of 85–87°C .

Scientific Research Applications

1. Antiviral Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine derivatives have been investigated for their antiviral properties. Notably, some methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides displayed anti-influenza activity, showcasing the potential of these compounds in antiviral therapeutics (Liu & Cao, 2008).

2. Neuroprotective Agents

Compounds structurally related to N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine, specifically amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, have been studied for their neuroprotective properties. They showed potential as neuroprotective agents in various models of brain disease, including those with antioxidant properties and the ability to attenuate neuronal injury (Anzini et al., 2010).

3. Antimicrobial and Antioxidant Properties

Guanidine derivatives containing a benzothiazole moiety, including N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine, have shown significant antimicrobial and antioxidant activities. These properties are particularly pronounced against specific strains of microorganisms and in assays such as DPPH and ABTS, indicating their potential in combating microbial infections and oxidative stress (Bhat, Belagali, & Shyamala, 2017).

4. Antitumor Activity

Guanidinothiazolecarboxamides (GTCs), a class of compounds including N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine derivatives, have been found effective against experimental pulmonary metastases of 3LL Lewis lung carcinoma. This suggests their potential as antitumor agents, with certain benzothiazole GTCs enhancing survival in this model (Schnur et al., 1991).

5. Pharmacological Screening

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine derivatives have been synthesized and screened for various pharmacological activities, including antimicrobial, antifungal, and anthelmintic effects. These studies have demonstrated the potential of these compounds in a wide range of therapeutic applications (Javali et al., 2010).

Safety And Hazards

“N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” is classified as an irritant . It’s important to handle it with care and use appropriate safety measures.

Future Directions

While specific future directions for “N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” are not available, benzothiazole-based compounds have been highlighted for their potential in the development of new drugs . They have shown a broad range of chemical and biological properties, making them valuable in medicinal chemistry .

properties

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORXEYNUGHNFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 2
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 3
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 4
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 5
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 6
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.